molecular formula C20H18F3N5OS B2507863 3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine CAS No. 1251695-27-8

3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine

Cat. No.: B2507863
CAS No.: 1251695-27-8
M. Wt: 433.45
InChI Key: HNWUMQKPOGUXFY-UHFFFAOYSA-N
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Description

3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine is a complex organic compound that features a combination of pyridine, piperazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.

    Piperazine Derivative Preparation: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Coupling Reactions: The pyridine and trifluoromethylphenyl groups are introduced via coupling reactions such as Suzuki or Buchwald-Hartwig coupling, using palladium catalysts and suitable ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, suitable ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine: can be compared with other compounds containing similar moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three moieties, which may confer distinct biological activities and chemical properties not found in simpler compounds.

Properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5OS/c21-20(22,23)13-4-3-5-14(12-13)27-8-10-28(11-9-27)19(29)18-16(24)17(26-30-18)15-6-1-2-7-25-15/h1-7,12H,8-11,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWUMQKPOGUXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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